molecular formula C14H17N3O4S B6975549 3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid

3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B6975549
M. Wt: 323.37 g/mol
InChI Key: INEFLXZKFPHENB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfamoyl group and a pyrazole ring

Properties

IUPAC Name

3,4-dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-5-11(14(18)19)6-13(10(9)2)22(20,21)17(4)12-7-15-16(3)8-12/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEFLXZKFPHENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C2=CN(N=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoic acid derivative, followed by the introduction of the sulfamoyl group and the pyrazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares a similar structure but lacks the sulfamoyl group.

    3,5-Dimethyl-1H-pyrazole: A simpler compound that forms part of the structure of 3,4-Dimethyl-5-[methyl-(1-methylpyrazol-4-yl)sulfamoyl]benzoic acid.

Uniqueness

This compound is unique due to the presence of both the sulfamoyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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